1-(dimethoxymethyl)-2,3,4,5,6-pentafluorobenzene 1-(dimethoxymethyl)-2,3,4,5,6-pentafluorobenzene
Brand Name: Vulcanchem
CAS No.: 115754-19-3
VCID: VC11495711
InChI: InChI=1S/C9H7F5O2/c1-15-9(16-2)3-4(10)6(12)8(14)7(13)5(3)11/h9H,1-2H3
SMILES:
Molecular Formula: C9H7F5O2
Molecular Weight: 242.14 g/mol

1-(dimethoxymethyl)-2,3,4,5,6-pentafluorobenzene

CAS No.: 115754-19-3

Cat. No.: VC11495711

Molecular Formula: C9H7F5O2

Molecular Weight: 242.14 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

1-(dimethoxymethyl)-2,3,4,5,6-pentafluorobenzene - 115754-19-3

Specification

CAS No. 115754-19-3
Molecular Formula C9H7F5O2
Molecular Weight 242.14 g/mol
IUPAC Name 1-(dimethoxymethyl)-2,3,4,5,6-pentafluorobenzene
Standard InChI InChI=1S/C9H7F5O2/c1-15-9(16-2)3-4(10)6(12)8(14)7(13)5(3)11/h9H,1-2H3
Standard InChI Key VBKFGXKGPHDXFW-UHFFFAOYSA-N
Canonical SMILES COC(C1=C(C(=C(C(=C1F)F)F)F)F)OC

Introduction

Chemical Identity and Structural Features

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is 1-(dimethoxymethyl)-2,3,4,5,6-pentafluorobenzene, reflecting the positions of the fluorine atoms and the dimethoxymethyl group on the benzene ring. Its molecular formula is C₉H₇F₅O₂, with a molecular weight of 242.14 g/mol . The dimethoxymethyl group (-CH(OCH₃)₂) occupies the 1-position, while fluorine atoms are distributed across the 2, 3, 4, 5, and 6 positions (Figure 1).

Table 1: Key Chemical Identifiers

PropertyValue
Molecular FormulaC₉H₇F₅O₂
Molecular Weight242.14 g/mol
IUPAC Name1-(Dimethoxymethyl)-2,3,4,5,6-pentafluorobenzene
Key Functional GroupsPentafluorobenzene, Acetal

Structural and Electronic Characteristics

The benzene ring’s electron-deficient nature due to fluorine substitution enhances its reactivity toward nucleophilic and electrophilic agents. The dimethoxymethyl group introduces steric bulk and acts as a protecting group for aldehydes, enabling controlled deprotection in synthetic pathways .

Synthesis and Reaction Pathways

Preparation via Organozinc Intermediates

The compound is synthesized through a multi-step process involving organometallic intermediates. In a reported procedure :

  • Generation of Organozinc Reagents: Chloropentafluorobenzene reacts with zinc dust in the presence of SnCl₂ in dimethylformamide (DMF) at 90°C to form pentafluorophenylzinc bromide.

  • Reaction with Vilsmeier-Haack Reagent: The organozinc compound reacts with Vilsmeier-Haack reagent (formed from oxalyl chloride and DMF) at -10°C, yielding an intermediate adduct.

  • Acetal Formation: Methanol is introduced to the reaction mixture, leading to the formation of 1-(dimethoxymethyl)-2,3,4,5,6-pentafluorobenzene. The product is isolated via steam distillation and vacuum distillation, with a reported yield of 2.24 g from 30 mmol of chloropentafluorobenzene .

Key Reaction Conditions:

  • Temperature: -10°C (adduct formation), 65–70°C (acetalization)

  • Catalysts: CuI (10 mol%)

  • Solvent: DMF

Byproducts and Optimization

The reaction produces minor byproducts, including N,N-dimethyl-bis(pentafluorophenyl)methanamine (10%) and pentafluorobenzene (4.5%). Optimization of stoichiometry and reaction time minimizes these impurities .

Spectral Characterization

¹⁹F NMR Analysis

The ¹⁹F NMR spectrum (CDCl₃, δ ppm) reveals distinct fluorine environments :

  • -137.5 (m, 2F): Fluorine atoms at positions 3 and 5.

  • -164.2 (m, 2F): Fluorine atoms at positions 2 and 6.

  • -168.3 (s, 1F): Fluorine at position 4.
    The splitting patterns (multiplet vs. singlet) arise from differences in electronic shielding and coupling between adjacent fluorine atoms.

GC-MS Data

The gas chromatography-mass spectrometry (GC-MS) analysis shows a molecular ion peak at m/z 196 ([M]⁺), corresponding to the molecular formula C₈H₅F₅O₂ (calculated molecular weight: 228.11 g/mol) . This discrepancy suggests potential fragmentation or a typographical error in the original source. Further high-resolution mass spectrometry (HRMS) is recommended for clarification.

Physical and Chemical Properties

Boiling Point and Density

While exact data for 1-(dimethoxymethyl)-2,3,4,5,6-pentafluorobenzene are unavailable, analogous compounds such as 2,3,4,5,6-pentafluorobenzaldehyde (CAS 653-37-2) exhibit a boiling point of 164–166°C and a density of 1.588 g/mL at 25°C . The acetal derivative likely has a higher boiling point due to increased molecular weight and reduced volatility.

Solubility and Stability

The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in chloroform. It is stable under inert atmospheres but may hydrolyze in acidic or aqueous conditions to regenerate the aldehyde .

Applications in Organic Synthesis

Protected Aldehyde Intermediate

The dimethoxymethyl group serves as a protective moiety for aldehydes, enabling selective reactions at other sites of the molecule. Deprotection under acidic conditions (e.g., HCl/MeOH) yields 2,3,4,5,6-pentafluorobenzaldehyde, a precursor for pharmaceuticals and agrochemicals .

Materials Science

Polyfluorinated aromatics are employed in liquid crystals, polymer additives, and flame retardants. The electron-withdrawing fluorine atoms enhance thermal stability and oxidative resistance .

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